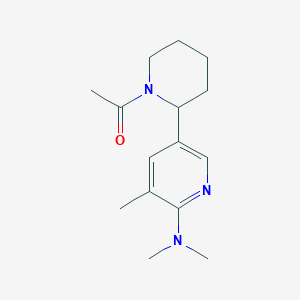
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is an organic compound that features a benzofuran ring substituted with a methylsulfonyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzofuran derivative followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods may also employ catalysts to accelerate the reactions and reduce the overall production time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: The methylsulfonyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzofuran derivatives can be obtained, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfonyl)-2,3-dihydrobenzofuran-2-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitro-2,3-dihydrobenzofuran-2-ol: Lacks the methylsulfonyl group, affecting its solubility and stability.
3-(Methylsulfonyl)-5-nitrobenzofuran: Similar structure but without the dihydro component, leading to different chemical properties.
Uniqueness
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is unique due to the presence of both the nitro and methylsulfonyl groups on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9NO6S |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
3-methylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C9H9NO6S/c1-17(14,15)8-6-4-5(10(12)13)2-3-7(6)16-9(8)11/h2-4,8-9,11H,1H3 |
Clé InChI |
OPLBVKMIFSBWJN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)







